

3-Ethyl-2,2-dimethylhexane physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Ethyl-2,2-dimethylhexane
Cat. No.:	B12652332

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **3-Ethyl-2,2-dimethylhexane**

Introduction

3-Ethyl-2,2-dimethylhexane is a saturated, branched-chain alkane with the chemical formula C10H22.^{[1][2]} As one of the 75 constitutional isomers of decane, its molecular structure significantly influences its physical and chemical properties, distinguishing it from its linear counterpart and other branched isomers.^[3] This guide provides a comprehensive overview of the core physical properties of **3-Ethyl-2,2-dimethylhexane**, offering insights into its molecular characteristics, experimental property determination, and safe handling practices. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for applications ranging from solvent chemistry to reference standards in analytical science.

Molecular Identity and Structure

A precise understanding of a compound's identity is foundational to all scientific investigation.

3-Ethyl-2,2-dimethylhexane is unambiguously identified by a set of standardized nomenclature and registry numbers.

- IUPAC Name: **3-ethyl-2,2-dimethylhexane**^[4]
- CAS Registry Number: 20291-91-2^[5]
- Molecular Formula: C10H22^{[4][6]}

- Molecular Weight: 142.28 g/mol [4][6]
- Synonyms: 2,2-dimethyl-3-ethylhexane, Hexane, 3-ethyl-2,2-dimethyl-[1][5]

The structure consists of a six-carbon hexane main chain. At the second carbon position, there are two methyl groups, and at the third carbon position, there is an ethyl group.[7] This high degree of branching creates a more compact, spherical shape compared to the linear n-decane, which has profound effects on its intermolecular forces and, consequently, its physical properties.

Structural Representations:

- SMILES: CCCC(CC)C(C)(C)C[4][8]
- InChI: InChI=1S/C10H22/c1-6-8-9(7-2)10(3,4)5/h9H,6-8H2,1-5H3[1][4][5]
- InChIKey: XYDYODCWVCBIOQ-UHFFFAOYSA-N[1][4][5]

Core Physical Properties

The physical properties of **3-Ethyl-2,2-dimethylhexane** are summarized below. These values are critical for predicting its behavior in various experimental and industrial settings.

Property	Value	Source(s)
Molecular Formula	C10H22	[2][6]
Molecular Weight	142.28 g/mol	[4][6]
Boiling Point	156.11 °C to 159 °C	[6][8]
Melting Point	-53.99 °C	[6]
Density	0.7450 g/cm ³ (at 20°C)	[6]
Refractive Index (n _D)	1.4174 (at 20°C)	[6]
Vapor Pressure	3.95 mmHg (at 25°C)	[1][9]

Detailed Analysis of Physical Properties

Boiling and Melting Points

The boiling point of **3-Ethyl-2,2-dimethylhexane** is reported to be between 156.11°C and 159°C.^{[6][8]} This is significantly lower than its linear isomer, n-decane (174°C). This difference is a classic example of the effect of molecular branching on physical properties. The compact, somewhat spherical shape of **3-Ethyl-2,2-dimethylhexane** reduces the available surface area for intermolecular contact compared to the elongated shape of n-decane. This decrease in surface area weakens the van der Waals forces, the primary intermolecular forces in alkanes, requiring less energy to overcome them for the substance to boil.

The melting point is -53.99°C.^[6] Unlike boiling points, predicting melting point trends in branched alkanes is more complex. Increased branching can disrupt the efficiency with which molecules pack into a crystal lattice, thus lowering the melting point. However, highly symmetrical or spherical molecules can sometimes pack more efficiently than their linear counterparts, leading to higher melting points.

Density and Refractive Index

The density is 0.7450 g/cm³, which is less than that of water, as expected for an alkane.^[6] The refractive index, a measure of how much the path of light is bent when entering the substance, is 1.4174.^[6] This value is characteristic of saturated hydrocarbons and is useful for rapid, non-destructive purity checks.

Solubility

As a nonpolar alkane, **3-Ethyl-2,2-dimethylhexane** is soluble in nonpolar organic solvents like toluene, hexane, and diethyl ether, and is insoluble in polar solvents such as water.^{[10][11]} The octanol-water partition coefficient (logP) is a key parameter for professionals in drug development, as it predicts the lipophilicity of a compound. While an experimental value is not readily available, its hydrocarbon structure suggests a high logP value, indicating a strong preference for lipid environments over aqueous ones.^[11]

Experimental Determination of Properties

To ensure scientific integrity, the methods for determining these properties must be robust and reproducible. The following sections detail standard protocols.

Protocol for Boiling Point Determination

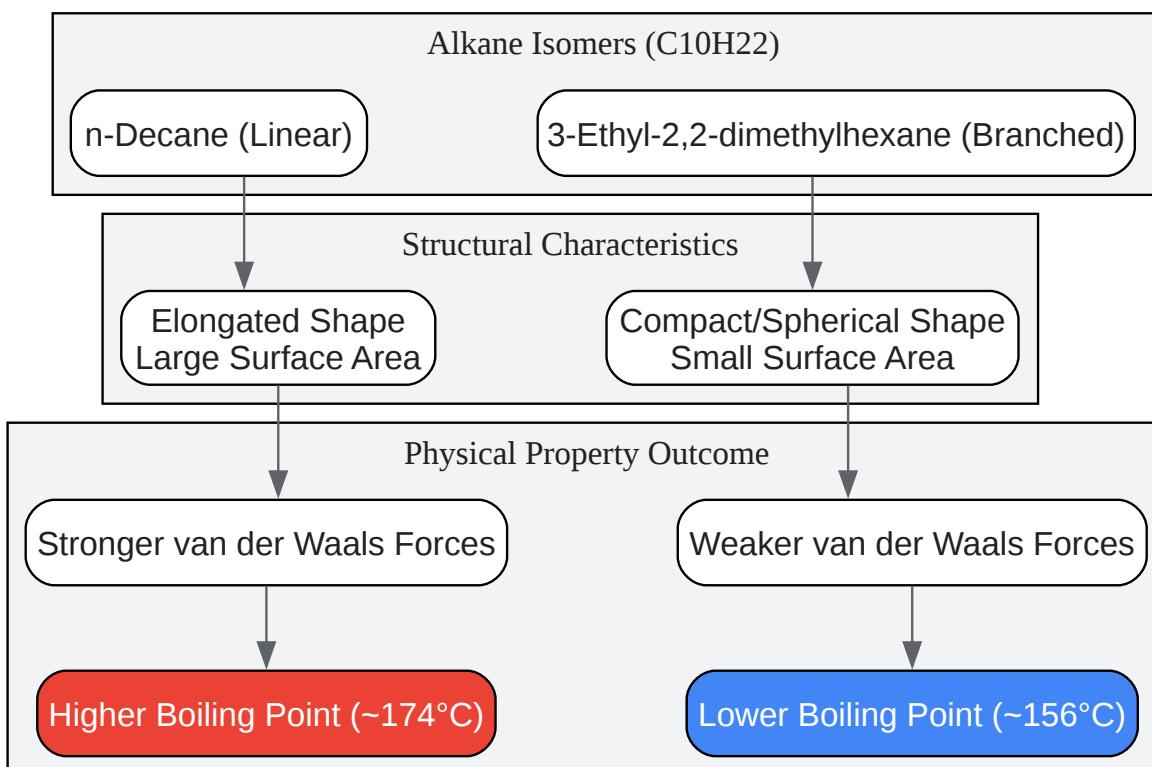
The boiling point is determined via atmospheric distillation. This method identifies the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology:

- Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.
- Sample Preparation: Place a small volume (e.g., 10 mL) of **3-Ethyl-2,2-dimethylhexane** into the round-bottom flask along with a few boiling chips. The boiling chips are crucial as they prevent bumping (sudden, violent boiling) by providing nucleation sites for bubbles to form smoothly.
- Heating: Gently heat the flask using a heating mantle.
- Equilibrium: The temperature will rise and then stabilize as the liquid begins to boil and its vapor condenses.
- Measurement: Record the temperature at which the vapor temperature is constant and there is a steady drip of condensate into the receiving flask. This stable temperature is the boiling point. The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor in equilibrium with the boiling liquid.

Protocol for Refractive Index Measurement

The refractive index is measured using an Abbe refractometer, a standard instrument in most chemistry laboratories.


Methodology:

- Calibration: Calibrate the refractometer using a standard of known refractive index, such as distilled water ($n_D = 1.3330$ at 20°C).[\[12\]](#)

- Sample Application: Place a few drops of **3-Ethyl-2,2-dimethylhexane** onto the clean, dry prism of the refractometer.
- Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature (typically 20°C). Look through the eyepiece and adjust the knob until the light and dark fields converge into a sharp line.
- Reading: Read the refractive index value from the scale. Since refractive index is temperature-dependent, a correction factor must be applied if the measurement is not performed at the standard 20°C.

Visualization of Structure-Property Relationships

The relationship between molecular structure and physical properties is a core concept in chemistry. The following diagram illustrates how the branching in **3-Ethyl-2,2-dimethylhexane** leads to a lower boiling point compared to its straight-chain isomer, n-decane.

[Click to download full resolution via product page](#)

Caption: Impact of alkane branching on boiling point.

Safety and Handling

While specific GHS hazard data for **3-Ethyl-2,2-dimethylhexane** is not readily available, its properties as a C10 alkane suggest it should be handled with care.^[1] Based on similar compounds like dimethylhexane, it is expected to be a flammable liquid and vapor.

- **Handling:** Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.
- **Storage:** Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
- **Hazards:** May cause skin and eye irritation. Aspiration into the lungs may be harmful.

Conclusion

3-Ethyl-2,2-dimethylhexane is a branched alkane whose physical properties are a direct consequence of its molecular structure. Its compact nature leads to a lower boiling point compared to its linear isomer, a key characteristic governed by the attenuation of intermolecular van der Waals forces. The data and protocols presented in this guide provide a solid foundation for scientists and researchers to confidently utilize this compound in their work, with a full understanding of its physical behavior and handling requirements.

References

[1] Guidechem. (n.d.). **3-ethyl-2,2-dimethylhexane** 20291-91-2 wiki. Retrieved from Guidechem website. [6] ChemicalBook. (2023). **3-ethyl-2,2-dimethylhexane**. Retrieved from ChemicalBook website. [5] National Institute of Standards and Technology. (n.d.). Hexane, 3-ethyl-2,2-dimethyl-. NIST Chemistry WebBook. Retrieved from NIST website. [8] Stenutz, R. (n.d.). **3-ethyl-2,2-dimethylhexane**. Retrieved from Stenutz website. [13] National Institute of Standards and Technology. (n.d.). Hexane, 3-ethyl-2,2-dimethyl-. NIST Chemistry WebBook. Retrieved from NIST website. [4] National Center for Biotechnology Information. (n.d.). **3-Ethyl-**

2,2-dimethylhexane. PubChem. Retrieved from PubChem website. [2] Study.com. (n.d.). What is the formula for **3-ethyl-2,2-dimethylhexane?** Retrieved from Study.com website. [14] ChemicalBook. (n.d.). **3-ethyl-2,2-dimethylhexane.** Retrieved from ChemicalBook website. [10] Cheméo. (n.d.). Chemical Properties of Hexane, 3-ethyl-2,2-dimethyl- (CAS 20291-91-2). Retrieved from Cheméo website. [9] LookChem. (n.d.). **3-ethyl-2,2-dimethylhexane.** Retrieved from LookChem website. [11] InChI Key. (n.d.). 3-ethyl-2,2-dimethyl-hexane. Retrieved from InChI Key website. TCI Chemicals. (2024). SAFETY DATA SHEET. Retrieved from TCI Chemicals website. [15] National Institute of Standards and Technology. (n.d.). Hexane, 3-ethyl-2,2-dimethyl-. NIST Chemistry WebBook. Retrieved from NIST website. [7] Gauth. (n.d.). Solved: 3-ethyl -2, 2 -dimethyl-hexane. Retrieved from Gauth website. [3] Wikipedia. (n.d.). Alkane. Retrieved from Wikipedia website. [12] Burdick & Jackson. (n.d.). Refractive Index. Retrieved from a public resource listing solvent properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... [guidechem.com]
- 2. homework.study.com [homework.study.com]
- 3. Alkane - Wikipedia [en.wikipedia.org]
- 4. 3-Ethyl-2,2-dimethylhexane | C10H22 | CID 519760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hexane, 3-ethyl-2,2-dimethyl- [webbook.nist.gov]
- 6. 3-ethyl-2,2-dimethylhexane [chemicalbook.com]
- 7. gauthmath.com [gauthmath.com]
- 8. 3-ethyl-2,2-dimethylhexane [stenutz.eu]
- 9. lookchem.com [lookchem.com]
- 10. Hexane, 3-ethyl-2,2-dimethyl- (CAS 20291-91-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. ▷ InChI Key Database | 3-ethyl-2,2-dimethyl-hexane [inchiky.info]
- 12. Refractive Index [macro.lsu.edu]
- 13. Hexane, 3-ethyl-2,2-dimethyl- [webbook.nist.gov]
- 14. 3-ethyl-2,2-dimethylhexane [m.chemicalbook.com]
- 15. Hexane, 3-ethyl-2,2-dimethyl- [webbook.nist.gov]
- To cite this document: BenchChem. [3-Ethyl-2,2-dimethylhexane physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12652332#3-ethyl-2-2-dimethylhexane-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com